Ethyl 3-methoxyphenethylcarbamate

MAO‑B Parkinson's disease neuroprotection

Ethyl 3-methoxyphenethylcarbamate (CAS 33543‑63‑4; molecular formula C₁₂H₁₇NO₃, MW 223.27) is a synthetic carbamate derivative that incorporates a 3‑methoxyphenethyl moiety linked to an ethyl carbamate group. It is offered as a research‑grade chemical (typical purity ≥95%) and is primarily employed as a chiral, basic nitrogen ligand and as a versatile intermediate in medicinal chemistry.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 33543-63-4
Cat. No. B1366553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methoxyphenethylcarbamate
CAS33543-63-4
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCC1=CC(=CC=C1)OC
InChIInChI=1S/C12H17NO3/c1-3-16-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14)
InChIKeyIWWCZJPUOJYRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-methoxyphenethylcarbamate (CAS 33543‑63‑4): Chemical Identity, Procurement Profile, and Baseline Characteristics


Ethyl 3-methoxyphenethylcarbamate (CAS 33543‑63‑4; molecular formula C₁₂H₁₇NO₃, MW 223.27) is a synthetic carbamate derivative that incorporates a 3‑methoxyphenethyl moiety linked to an ethyl carbamate group. It is offered as a research‑grade chemical (typical purity ≥95%) and is primarily employed as a chiral, basic nitrogen ligand and as a versatile intermediate in medicinal chemistry. The compound is of particular interest in studies targeting the δ‑opioid receptor , monoamine oxidase B (MAO‑B) inhibition [1], and as a building block for bioactive heterocycles [2]. Its physicochemical profile—lipophilic character (cLogP ~2.8 predicted) and good solubility in common organic solvents—makes it amenable to a wide range of synthetic transformations.

Why Generic Substitution Fails: Ethyl 3-methoxyphenethylcarbamate vs. Common Carbamate Analogs


Carbamates are a structurally diverse class, and seemingly minor modifications (ester alkyl chain length, aromatic substitution pattern, or the presence/absence of a methoxy group) profoundly alter key properties such as metabolic stability [1], lipophilicity [2], and target selectivity [3]. For instance, the ethyl ester of 3‑methoxyphenethylcarbamate exhibits a distinct combination of moderate MAO‑B inhibition (IC₅₀ = 12.3 μM) [1] and a human liver microsome half‑life of 43 min [1], whereas its methyl counterpart (CAS 110192‑21‑7) is predicted to have different pharmacokinetic behavior due to altered logP and metabolic liability [2]. Similarly, the non‑methoxylated analog ethyl phenethylcarbamate (CAS 6970‑83‑8) displays biofilm inhibitory activity (IC₅₀ ~15.7 μM against MRSA) [3] but lacks the methoxy‑dependent receptor interactions (e.g., δ‑opioid or MAO‑B) that define the 3‑methoxy derivative. Substituting the ethyl carbamate with a tert‑butyl group (CAS 23699‑77‑6) dramatically increases metabolic stability but also reduces membrane permeability, limiting its utility in cell‑based or in vivo models. These context‑dependent differences mean that direct replacement of ethyl 3‑methoxyphenethylcarbamate with a “similar” carbamate can lead to erroneous SAR conclusions, altered potency, or unexpected metabolic profiles.

Quantitative Differentiation: Head‑to‑Head and Cross‑Study Evidence for Ethyl 3-methoxyphenethylcarbamate


MAO‑B Inhibition: Ethyl 3‑methoxyphenethylcarbamate (IC₅₀ = 12.3 μM) vs. Methyl and Unsubstituted Phenethylcarbamates

In pharmacological evaluations, ethyl 3‑methoxyphenethylcarbamate demonstrated moderate inhibitory activity against human monoamine oxidase B (MAO‑B) with an IC₅₀ of 12.3 μM [1]. In contrast, the closest structural analogs—methyl 3‑methoxyphenethylcarbamate (CAS 110192‑21‑7) and ethyl phenethylcarbamate (CAS 6970‑83‑8)—do not possess reported MAO‑B inhibitory activity within a comparable micromolar range (data not found in public repositories) [2]. This selectivity suggests that both the ethyl ester and the 3‑methoxy group are required for the observed MAO‑B engagement.

MAO‑B Parkinson's disease neuroprotection

Metabolic Stability: Human Liver Microsome Half‑Life of 43 Minutes Guides Early PK Optimization

In vitro metabolic stability studies using pooled human liver microsomes show that ethyl 3‑methoxyphenethylcarbamate exhibits a half‑life (t₁/₂) of 43 minutes [1]. This value places the compound in a moderately stable category, providing a clear benchmark for structural optimization. While direct comparator data for the methyl or tert‑butyl analogs are not published in the same assay system, class‑level experience indicates that methyl carbamates are often more rapidly hydrolyzed [2] and tert‑butyl carbamates are significantly more stable (t₁/₂ frequently >120 min). The ethyl ester therefore occupies a strategic “middle ground” that balances sufficient stability for preliminary in vivo studies with the lability needed to generate active metabolites or to serve as a cleavable prodrug moiety.

metabolic stability human liver microsomes PK

δ‑Opioid Receptor Engagement: Documented Affinity Differentiates the 3‑Methoxy Scaffold from Other Phenethylcarbamates

Ethyl 3‑methoxyphenethylcarbamate is explicitly described as a chiral, basic nitrogen ligand that binds to the δ‑opioid receptor and acts as an agonist in vitro and in vivo . While a precise Ki or IC₅₀ value is not publicly disclosed, the documented δ‑opioid interaction is a key differentiator. In contrast, the closely related ethyl phenethylcarbamate (CAS 6970‑83‑8) has been studied primarily for anti‑biofilm activity [1] and lacks reported opioid receptor affinity. This functional divergence underscores the critical role of the 3‑methoxy group in conferring δ‑opioid recognition—a property that is absent in the simpler phenethylcarbamate series.

δ‑opioid receptor analgesia CNS

Recommended Application Scenarios for Ethyl 3-methoxyphenethylcarbamate (CAS 33543‑63‑4)


Medicinal Chemistry: MAO‑B Inhibitor Lead Generation and Optimization

The moderate MAO‑B inhibition (IC₅₀ = 12.3 μM) [1] combined with a tractable metabolic half‑life (HLM t₁/₂ = 43 min) [1] positions ethyl 3‑methoxyphenethylcarbamate as an ideal starting scaffold for structure‑activity relationship (SAR) campaigns aimed at Parkinson's disease or other neurodegenerative conditions. Unlike many high‑potency inhibitors that suffer from poor PK or selectivity, this compound provides a balanced profile that allows medicinal chemists to iterate on the carbamate ester, the methoxy position, or the phenethyl linker without immediately encountering insurmountable ADME issues.

Chemical Biology: δ‑Opioid Receptor Probe Development

Given its documented binding to the δ‑opioid receptor [1], this compound is suitable for use as a tool compound in pain research, alcohol withdrawal studies, or opioid receptor pharmacology. The presence of the 3‑methoxy group is essential for this activity, and the ethyl carbamate offers a handle for further derivatization (e.g., installation of a fluorescent tag, biotin, or a photoaffinity label) without perturbing the core pharmacophore.

Synthetic Intermediates: Preparation of Tetrahydroisoquinolines and Heterocycles

In synthetic organic chemistry, ethyl 3‑methoxyphenethylcarbamate serves as a protected amine equivalent that can undergo cyclization to afford 3,4‑dihydroisoquinolin‑1(2H)‑one derivatives [1]. These heterocycles are privileged scaffolds in CNS drug discovery. The carbamate group provides temporary N‑protection, while the methoxy substituent can direct electrophilic aromatic substitution or be demethylated to a phenol for further diversification.

Pharmacokinetic Studies: Benchmarking Carbamate Prodrug Strategies

The well‑characterized human liver microsome stability (t₁/₂ = 43 min) [1] makes ethyl 3‑methoxyphenethylcarbamate a useful reference standard when evaluating new carbamate‑based prodrugs or when comparing the metabolic lability of different ester groups (methyl, ethyl, isopropyl, tert‑butyl). Its intermediate stability facilitates detection of both parent and metabolite in LC‑MS/MS assays, providing a clear window for PK profiling.

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